1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea
Description
1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and a trifluoromethoxyphenyl group
Properties
IUPAC Name |
1-(1,5-dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-9-12(21-22-23(9)2)19-13(24)20-14(6-7-14)10-4-3-5-11(8-10)25-15(16,17)18/h3-5,8H,6-7H2,1-2H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXLYLEHADYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)NC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the trifluoromethoxyphenyl group to the triazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced urea derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could be investigated as a potential drug candidate for various diseases.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]carbamate
- 1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]thiourea
Uniqueness
1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
